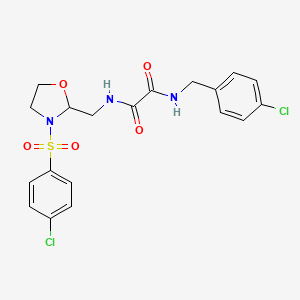

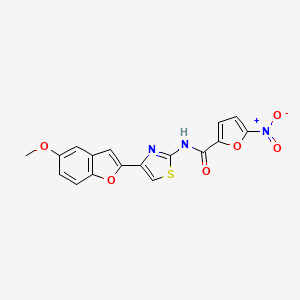

![molecular formula C16H12ClN3O B2909228 4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide CAS No. 15641-01-7](/img/structure/B2909228.png)

4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

Overview

Description

4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is a unique chemical compound provided to early discovery researchers . It has a linear formula of C16H12ClN3O and a CAS Number of 2205034-34-8 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is represented by the SMILES string O=C(C(C=C1)=CC=C1Cl)N/N=C/C2=CNC3=CC=CC=C23 . This representation provides a way to visualize the compound’s structure using specialized software.Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, which is essential for the survival of many organisms.

Mode of Action

It’s suggested that the compound might interact with its targets, leading to changes in their function

Biochemical Pathways

Based on its potential target, it could affect the fatty acid biosynthesis pathway .

Result of Action

Similar compounds have been observed to induce apoptosis , suggesting that this compound might have similar effects.

Advantages and Limitations for Lab Experiments

4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is a relatively easy compound to synthesize, making it an attractive starting material for laboratory experiments. In addition, this compound is relatively stable, making it suitable for use in a variety of laboratory experiments. However, this compound is a relatively new compound and its biological effects have not yet been fully studied, so there may be some unknown risks associated with its use in laboratory experiments.

Future Directions

There are a number of potential future directions for 4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide research. For example, further studies could be conducted to better understand the mechanism of action of this compound and its potential effects on various biochemical and physiological processes. In addition, further studies could be conducted to evaluate the safety and efficacy of this compound for use in various therapeutic applications. Finally, further studies could be conducted to explore the potential of this compound as a starting material for the synthesis of other biologically active compounds.

Synthesis Methods

4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide can be synthesized from commercially available starting materials, such as 4-chlorobenzaldehyde and N-(1H-indol-3-ylmethylene)benzohydrazide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dichloromethane. The reaction yields the desired product in high yield.

Scientific Research Applications

4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide has been studied for its potential use in the synthesis of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibitors of COX-2 have been studied for their potential use as analgesics and anti-inflammatory drugs. This compound has also been studied as a potential starting material for the synthesis of other biologically active compounds, such as inhibitors of the enzyme matrix metalloproteinase-2 (MMP-2). MMP-2 is an enzyme involved in the breakdown of extracellular matrix proteins, which are important for tissue repair, wound healing, and other physiological processes. Inhibitors of MMP-2 have been studied for their potential use in the treatment of cancer and other diseases.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound was not found in the available sources.

Biochemical Analysis

Biochemical Properties

Compounds containing N-acylhydrazone or 4-chromenone moieties, similar to this compound, have been found to be active against multiple cancer cell types

Cellular Effects

Some studies suggest that compounds with similar structures can have significant effects on cellular processes . For instance, one study found that a compound with a similar structure had potent antiproliferative effects against several cancer cell lines .

Molecular Mechanism

A structural-based molecular docking approach revealed the possible binding modes of a similar compound with protein

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide in laboratory settings. The crystal structure of a similar compound has been determined, providing some insights into its stability .

Metabolic Pathways

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Subcellular Localization

There are computational methods available that can predict the subcellular localization of proteins based on their sequence . These methods could potentially be adapted to predict the localization of small molecules like 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide.

properties

IUPAC Name |

4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-7-5-11(6-8-13)16(21)20-19-10-12-9-18-15-4-2-1-3-14(12)15/h1-10,18H,(H,20,21)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLZZOWNBREDHK-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324007 | |

| Record name | 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

15641-01-7 | |

| Record name | 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

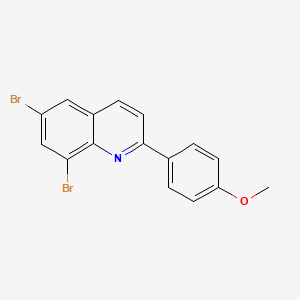

![5-[1-(2-Chloropropanoyl)piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2909147.png)

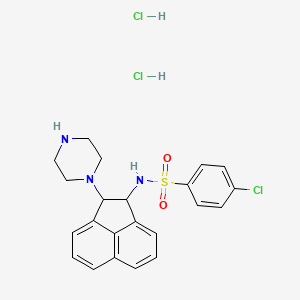

![N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2909150.png)

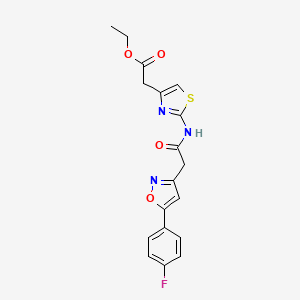

![N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909151.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2909152.png)

![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2909155.png)

![1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2909168.png)